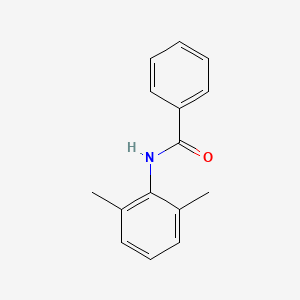

N-(2,6-Dimethylphenyl)benzamide

Description

Context within Benzamide (B126) Class Research and Significance

Benzamides as a class are foundational in medicinal chemistry and materials science due to their versatile chemical nature. ontosight.aimdpi.com They serve as valuable building blocks in organic synthesis, allowing for the introduction of various substituents, which in turn facilitates detailed structure-activity relationship studies. mdpi.com The amide bond, a key feature of benzamides, is present in numerous biologically active molecules and is known to confer a variety of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. mdpi.com

The significance of studying specific benzamide derivatives like N-(2,6-Dimethylphenyl)benzamide lies in understanding how substitutions on the phenyl rings influence the molecule's three-dimensional structure, and consequently, its physical and biological properties. Research on this compound and its analogues contributes to the broader knowledge base of benzanilides, which are a subclass of amides. This research helps to elucidate the effects of substituent positioning on the solid-state geometries of these compounds. nih.gov

Overview of Research Areas and Applications

Research into this compound and its derivatives spans several scientific disciplines, from fundamental structural chemistry to applied medicinal and agricultural research. Key areas of investigation include:

Crystallography and Structural Analysis: A primary focus of research has been the determination of the crystal structure of this compound and its derivatives. nih.govnih.gov These studies provide precise data on bond lengths, bond angles, and the spatial arrangement of the atoms within the molecule. This information is crucial for understanding the compound's stability, reactivity, and potential interactions with biological targets.

Medicinal Chemistry: The benzamide scaffold is a well-established pharmacophore, and derivatives of this compound are being explored for their therapeutic potential. For instance, N-(2,6-dimethylphenyl)-substituted semicarbazones have been designed and investigated as anticonvulsant agents. acs.org Other areas of interest include their potential as antimicrobial and anti-inflammatory agents. ontosight.ai

Agricultural Chemistry: Certain benzamide derivatives have shown promise as herbicides and fungicides. While specific research on this compound in this area is less documented in the provided results, the broader class of benzamides is of interest in the development of new crop protection agents.

The following sections will delve deeper into the specific findings within these research areas, presenting detailed data and insights into the chemical and biological properties of this compound and its closely related compounds.

Detailed Research Findings

Crystallographic Data

The crystal structure of this compound has been a subject of detailed investigation. These studies reveal critical information about the molecule's conformation and intermolecular interactions.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H15NO | nih.gov |

| Molecular Weight | 225.28 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Dihedral Angle (Benzoyl and Aniline (B41778) Rings) | 86.3 (1)° and 86.0 (1)° | nih.gov |

The nearly orthogonal arrangement of the benzoyl and aniline rings is a significant feature of this molecule. nih.gov This conformation is influenced by the steric hindrance of the two methyl groups on the aniline ring.

Derivatives and their Investigated Properties

A variety of derivatives of this compound have been synthesized and studied, each with unique properties based on the nature and position of the substituents.

| Derivative Name | Molecular Formula | Investigated Properties | Reference |

|---|---|---|---|

| 2-Chloro-N-(2,6-dimethylphenyl)benzamide | C15H14ClNO | Crystal structure, dihedral angle between rings [3.30 (18)°] | nih.gov |

| N-(2,6-Dimethylphenyl)pyridine-2-carboxamide | C14H14N2O | Certified reference material for research | sigmaaldrich.com |

| N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (N-Desbutyl Bupivacaine) | C14H20N2O | Synthesis and use as a building block | tcichemicals.com |

| N-(4-hydroxy-2,6-dimethylphenyl)benzamide | C15H15NO2 | Synthesis and basic chemical properties | chemsynthesis.com |

| 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | C14H16N2O2S | Building block in synthetic organic chemistry | |

| N-(2,6-dimethylphenyl)-4-(methylthio)benzenesulfonamide | C15H16N2O2S2 | Potential antimicrobial properties | ontosight.ai |

The diverse applications of these derivatives, from anticonvulsants to potential antimicrobials, highlight the versatility of the this compound scaffold in chemical research. acs.orgontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-7-6-8-12(2)14(11)16-15(17)13-9-4-3-5-10-13/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUFWIMSJMAPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171069 | |

| Record name | Benzamide, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18109-39-2 | |

| Record name | N-(2,6-Dimethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18109-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2,6-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Benzoxylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Investigations and Conformational Analysis

Solid-State Structural Elucidation using X-ray Crystallography

X-ray crystallography has been the definitive technique for elucidating the precise solid-state structure of N-(2,6-Dimethylphenyl)benzamide. The compound crystallizes in the monoclinic space group with two independent molecules in the asymmetric unit, meaning the fundamental repeating unit of the crystal contains two distinct, though chemically identical, molecules nih.gov.

A defining characteristic of this compound is the orientation of its two aromatic rings—the benzoyl ring and the 2,6-dimethylphenyl ring. Due to the steric hindrance from the two ortho-methyl groups on the aniline (B41778) ring, the rings are forced into a nearly orthogonal arrangement nih.gov. For the two molecules in the asymmetric unit, the dihedral angles between the planes of the benzoyl and aniline rings are 86.3(1)° and 86.0(1)°, respectively nih.gov.

Furthermore, the central amide bridging unit is not perfectly planar with either ring. It is tilted with respect to the benzoyl ring at angles of 17.1(3)° for the first molecule and 16.4(3)° for the second molecule in the asymmetric unit nih.gov.

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Dihedral Angle (Benzoyl vs. Aniline Ring) | 86.3(1)° | 86.0(1)° |

| Tilt Angle (Amide vs. Benzoyl Ring) | 17.1(3)° | 16.4(3)° |

| D—H⋯A | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|

| N1—H1N⋯O1 | 2.949(2) | 147 |

| N2—H2N⋯O2 | 2.949(2) | 150 |

Methyl Substituents : Adding a methyl group at the meta or para position of the benzoyl ring, as in N-(2,6-dimethylphenyl)-3-methylbenzamide and N-(2,6-dimethylphenyl)-4-methylbenzamide, results in dihedral angles of 73.3(1)° and 78.8(1)° respectively nih.govnih.gov. These values are slightly less orthogonal than the parent compound.

Ortho-Substituents : In stark contrast, placing a substituent at the ortho position of the benzoyl ring leads to a much more planar molecular conformation. For 2-methyl-N-(2,6-dimethylphenyl)benzamide, the dihedral angle is only 14.26(7)° nih.gov. Similarly, for 2-chloro-N-(2,6-dimethylphenyl)benzamide, the angle is extremely small, reported as 3.30(18)° researchgate.net.

This demonstrates that while the dimethyl substitution on the aniline ring consistently enforces a non-planar amide environment, additional steric pressure from an ortho-substituent on the benzoyl ring forces the molecule into a surprisingly flattened conformation. Despite these dramatic changes in the inter-ring angle, the anti conformation of the N—H and C=O bonds remains a consistent feature across these derivatives nih.govnih.govnih.gov.

Positional disorder, where atoms or groups of atoms occupy multiple positions within the crystal lattice, was not reported for the crystal structure of the parent this compound nih.gov. However, analysis of related structures shows that disorder can occur. For instance, in the crystal structure of N-(2,6-dimethylphenyl)-4-methylbenzamide, the added methyl group on the benzoyl ring was refined as being orientationally disordered nih.gov.

Computational and Theoretical Chemistry Studies

Computational chemistry provides a powerful complement to experimental X-ray data, offering insights into molecular properties, energetics, and conformational landscapes. For 2,6-dimethylbenzamides, theoretical studies have explored how the ortho-methyl groups on the phenyl ring twist the amide group out of the plane of the ring researchgate.net. This steric effect interrupts the π-electron conjugation between the amide functionality and the benzene (B151609) ring, which influences the compound's electronic properties, such as its proton affinity researchgate.net.

While specific, extensive computational studies on this compound itself are not widely detailed, methods such as Density Functional Theory (DFT) are commonly applied to similar amide systems. These studies are used to:

Calculate and predict the stability of different conformers scispace.com.

Analyze non-covalent interactions, such as hydrogen bonds, using techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analysis scispace.comfip.org.

Investigate reaction mechanisms and thermodynamic parameters for processes like thermal decomposition mdpi.com.

Such theoretical approaches are invaluable for understanding the subtle interplay of steric and electronic effects that govern the structure and behavior of complex organic molecules like this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can predict its three-dimensional structure with high accuracy researchgate.net.

The geometry of this compound is characterized by the spatial arrangement of its two aromatic rings—the benzoyl ring and the 2,6-dimethylphenyl ring—linked by an amide bridge. Experimental crystallographic studies have shown that in the solid state, the molecule of this compound crystallizes with two molecules in the asymmetric unit. The central –NHCO– bridging unit is tilted with respect to the benzoyl ring, and the two aromatic rings are nearly orthogonal to each other, with dihedral angles of 86.3° and 86.0° in the two independent molecules nih.gov. This twisted conformation is a result of the steric hindrance imposed by the two methyl groups on the phenyl ring, which forces the rings out of planarity to minimize repulsive interactions.

Computational geometry optimization using DFT would be expected to reproduce these structural features. For a related compound, N-(2,6-dimethylphenyl)-2-methylbenzamide, the amide group is reported to make dihedral angles of 50.3° and 64.6° with the 2-methylphenyl and 2,6-dimethylphenyl rings, respectively nih.gov. Such studies on analogous compounds underscore the importance of substituents in dictating the final conformation.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, obtained from DFT calculations can be compared with experimental X-ray diffraction data to validate the computational model.

Table 1: Selected Experimental Crystallographic Data for this compound

| Parameter | Molecule 1 | Molecule 2 |

| Dihedral Angle (Benzoyl Ring vs. Aniline Ring) | 86.3 (1)° | 86.0 (1)° |

| Tilt Angle (–NHCO– vs. Benzoyl Ring) | 17.1 (3)° | 16.4 (3)° |

Source: Gowda et al., 2008 nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive and can be easily polarized.

For a closely related compound, N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide, the HOMO-LUMO energy gap was calculated to be 4.75 eV using DFT at the B3LYP/6-311++G(d,p) level of theory researchgate.net. This value suggests that the molecule possesses good stability. Similar calculations for this compound would be expected to yield a comparable HOMO-LUMO gap, reflecting its stable electronic configuration.

The distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack. In benzamide (B126) derivatives, the HOMO is often localized on the electron-rich aromatic rings and the amide group, while the LUMO is typically distributed over the carbonyl group and the aromatic system, indicating these as the regions of highest electron density and susceptibility to electron acceptance, respectively.

Table 2: Frontier Molecular Orbital Properties of a Related Acetamide (B32628) Derivative

| Parameter | Value |

| HOMO Energy | Not Reported |

| LUMO Energy | Not Reported |

| HOMO-LUMO Energy Gap | 4.75 eV |

Source: ResearchGate, Spectroscopic (FT-IR, FT Raman) and quantum mechanical study on N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide researchgate.net

Prediction of Spectroscopic Properties (e.g., Vibrational Wavenumbers, Chemical Shifts)

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, such as vibrational wavenumbers (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds.

Vibrational Wavenumbers: Theoretical vibrational analysis can be performed on the optimized geometry of this compound to obtain the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. The predicted IR and Raman spectra can then be compared with experimental data. For a related acetamide derivative, DFT calculations at the B3LYP/6-311++G(d,p) level showed good agreement between the experimental and theoretical vibrational spectra researchgate.net. Key vibrational modes for this compound would include the N-H stretch, C=O stretch of the amide group, and various C-C and C-H stretching and bending modes of the aromatic rings.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. The accuracy of these predictions can be high enough to distinguish between different isomers and conformers d-nb.infonrel.govnih.gov. The calculated chemical shifts for this compound would be expected to reflect the unique electronic environment of each nucleus. For instance, the protons of the dimethylphenyl ring would show distinct chemical shifts due to the steric and electronic effects of the amide linkage and the benzoyl group. The accuracy of the predicted spectra can be enhanced by considering solvent effects, often through continuum models like the Polarizable Continuum Model (PCM).

Molecular Docking and Binding Energy Calculations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex mdpi.com. This method is extensively used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. Benzamide and its derivatives are known to exhibit a wide range of biological activities, making them interesting candidates for molecular docking studies mdpi.comresearchgate.net.

For this compound, molecular docking simulations could be performed to investigate its potential to bind to various protein targets. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, and then using a docking algorithm to explore possible binding poses of the ligand within the active site of the protein.

The strength of the interaction between the ligand and the protein is typically evaluated using a scoring function, which provides an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.

In docking studies of other benzamide derivatives, interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking have been shown to be crucial for binding to the active sites of enzymes like DNA gyrase mdpi.com. For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the aromatic rings can participate in hydrophobic and pi-stacking interactions.

The binding energy calculations, along with an analysis of the specific interactions between the ligand and the amino acid residues of the protein's active site, can provide valuable insights into the potential biological activity of this compound and guide the design of more potent analogs.

Table 3: Example of Molecular Docking Results for Benzamide Derivatives Against S. aureus DNA Gyrase B

| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions |

| Derivative 1 | -8.5 | Interacts with ASP81, GLY79 |

| Derivative 2 | -8.2 | Interacts with ILE80, ARG138 |

| Derivative 3 | -7.9 | Interacts with THR167 |

Note: This table is illustrative and based on docking studies of different benzamide derivatives, not this compound itself, to demonstrate the type of data obtained from such studies. mdpi.com

Structure Activity Relationship Sar and Rational Molecular Design

Pharmacophore Modeling and Hybrid Design Strategies

Pharmacophore modeling for derivatives of N-(2,6-Dimethylphenyl)benzamide aims to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For instance, in the design of novel pesticidal compounds, a strategy of bioisosterism was employed, where a 1,2,4-oxadiazole (B8745197) ring linked to a pyridine (B92270) was introduced into the benzamide (B126) structure. This hybrid design approach led to the synthesis of a series of novel benzamides with significant larvicidal activity.

Elucidation of Key Structural Elements for Biological Activity

The core structure of this compound consists of a benzoyl ring and a 2,6-dimethylphenyl ring connected by an amide bridge (-NHCO-). The relative orientation of these rings and the conformation of the amide group are critical for biological activity. X-ray diffraction studies have shown that the two aromatic rings are nearly orthogonal to each other. nih.gov The central amide group is a key feature, with the N-H and C=O bonds typically in a trans conformation. nih.gov This specific arrangement is stabilized by intermolecular hydrogen bonds, which link molecules into chains. nih.gov

Impact of Aromatic Substituents on Activity (e.g., methyl, nitro, amino, fluoro-trifluoromethyl, chloro)

The introduction of various substituents onto the aromatic rings of the this compound scaffold has a profound impact on the molecule's properties and biological activity.

Methyl: The two methyl groups at the 2 and 6 positions of the phenyl ring cause steric hindrance that forces the amide group to twist out of the plane of the aromatic ring. researchgate.net This interruption of π-electron conjugation between the amide group and the benzene (B151609) ring is a significant structural feature. researchgate.net

Nitro and Amino: The effects of electron-donating (amino) and electron-withdrawing (nitro) groups have been studied to understand their influence on the electronic properties of the molecule. researchgate.net The introduction of an amino group, as in 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, has been shown to result in interactions with serine/threonine-protein kinases and carbonic anhydrases. This derivative also exhibits antimicrobial properties. In the gas phase, the proton affinity of 2,6-dimethylbenzamides is only modestly affected by para- or meta- positioning of amino or nitro groups, suggesting a weak electronic interaction between the substituent and the amide group due to the twisted conformation. researchgate.net

Chloro: The presence of chloro-substituents can influence the larvicidal activity of this compound derivatives. For example, a derivative containing a 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) group showed potent activity against mosquito larvae.

The following table summarizes the effects of different substituents on the properties and activities of this compound and its analogs.

| Substituent | Position | Effect on Structure/Activity |

| Methyl | 2,6- on phenyl ring | Causes steric hindrance, twisting the amide group out of the plane of the ring and interrupting π-conjugation. researchgate.net |

| Nitro | para- or meta- on benzoyl ring | Electron-withdrawing group with a modest effect on the proton affinity in the gas phase due to the twisted conformation. researchgate.net |

| Amino | para- on benzoyl ring | Electron-donating group. In some sulfonamide analogs, it leads to interactions with kinases and carbonic anhydrases, and confers antimicrobial properties. |

| Chloro | Various positions | Can enhance biological activity, such as the larvicidal effects observed in certain complex derivatives. |

Conformational Flexibility and its Role in Biological Recognition

The conformation of this compound is a key determinant of its biological recognition. The molecule is not planar; the benzoyl and the 2,6-dimethylphenyl rings are nearly perpendicular to each other, with dihedral angles around 86 degrees. nih.gov This twisted conformation is primarily due to the steric hindrance from the two ortho-methyl groups on the phenyl ring. researchgate.net The central amide bridge is also tilted with respect to the benzoyl ring. nih.gov This specific three-dimensional shape is crucial for how the molecule fits into the binding sites of its biological targets. The N-H and C=O bonds of the amide linker are in a trans conformation, which is a common feature in related benzanilides. nih.gov This conformational arrangement is stabilized by intermolecular N-H···O hydrogen bonds, which can influence the crystal packing and potentially the molecule's interaction with biological macromolecules. nih.gov

Biological Activities and Mechanistic Pathways

Anticonvulsant Activity and Neurological Targets

N-(2,6-Dimethylphenyl)benzamide and its analogues have demonstrated notable anticonvulsant effects in various preclinical studies. Their activity is attributed to their ability to interact with multiple neurological targets, thereby modulating neuronal excitability.

Inhibition of Seizure Models

Derivatives of this compound have shown efficacy in established animal models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures.

One notable analogue, 4-amino-N-(2,6-dimethylphenyl)benzamide, has been identified as a potent anticonvulsant. Current time information in Bangalore, IN. In mice, this compound effectively antagonized MES-induced seizures with a median effective dose (ED50) of 1.7 mg/kg following oral administration. Current time information in Bangalore, IN. Further studies on other N-phenylbenzamide derivatives have also reported significant activity in the MES test. For instance, N-(2,6-dimethylphenyl)-4-nitrobenzamide showed an ED50 value of 31.8 µmol/kg in the MES test in mice after intraperitoneal administration. nih.gov Another analogue, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, was found to be highly active against both MES and scPTZ-induced seizures. nih.gov

The anticonvulsant activity of various N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, which are structurally related to this compound, has also been evaluated. rsc.org A number of these compounds displayed a broad spectrum of activity in the MES, scPTZ, and the six-hertz (6Hz) seizure models. rsc.org The 6Hz model is considered a test for therapy-resistant limbic seizures. rsc.org

| Compound | Seizure Model | Animal Model | Administration Route | ED50 | Source |

|---|---|---|---|---|---|

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Maximal Electroshock (MES) | Mice | Oral | 1.7 mg/kg | Current time information in Bangalore, IN. |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Maximal Electroshock (MES) | Mice | Intraperitoneal | 31.8 µmol/kg | nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Maximal Electroshock (MES) | Mice | Intraperitoneal | 90.3 µmol/kg | nih.gov |

| N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivative (Compound 4) | Maximal Electroshock (MES) | Mice | Intraperitoneal | 96.9 mg/kg | rsc.org |

| N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivative (Compound 4) | subcutaneous Pentylenetetrazole (scPTZ) | Mice | Intraperitoneal | 75.4 mg/kg | rsc.org |

| N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivative (Compound 4) | 6-Hertz (6Hz) | Mice | Intraperitoneal | 44.3 mg/kg | rsc.org |

Modulation of Neurotransmitter Systems

The anticonvulsant effects of this compound analogues are also linked to their ability to modulate neurotransmitter systems, particularly the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its function can suppress neuronal hyperexcitability.

Research has shown that certain N-(2,6-dimethylphenyl)-substituted semicarbazones, designed as hybrids of aryl semicarbazones and the this compound derivative ameltolide (B1667027), can increase GABA levels. epa.govnih.gov One such compound, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone, was found to increase GABA levels by 118% and inhibit the enzyme GABA transaminase both in vitro and ex vivo. epa.govnih.gov GABA transaminase is the enzyme responsible for the degradation of GABA. nih.gov Its inhibition leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. nih.govosu.edu This mechanism of action is a key strategy in the development of antiepileptic drugs. nih.gov

Interaction with Dopamine (B1211576) Receptors

In addition to the GABAergic system, the dopaminergic system, specifically the D2 dopamine receptors, has been implicated in the anticonvulsant activity of some benzamide (B126) derivatives. Dopamine D2 receptor agonists are known to possess anticonvulsant effects, while antagonists can increase seizure susceptibility.

Studies on substituted benzamides have revealed their potential as dopamine D2 receptor antagonists. The mechanism by which D2 receptor modulation affects seizure activity is thought to involve the activation of inhibitory parvalbumin (PV)-containing interneurons. D2R agonists have been shown to activate these interneurons, which in turn inhibit principal neurons, potentially explaining their anticonvulsant effect. While direct evidence for the interaction of this compound with D2 receptors is part of ongoing research, the broader class of benzamides shows a clear link between D2 receptor modulation and anticonvulsant action.

Design of Analogues for Improved Anticonvulsant Profile

A significant focus of research has been the rational design of analogues of this compound to enhance their anticonvulsant properties and improve their pharmacokinetic profiles. A key challenge with some potent anticonvulsant benzamides, such as 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide), is their rapid in vivo inactivation through metabolic N-acetylation. Current time information in Bangalore, IN.

To overcome this limitation, medicinal chemists have synthesized analogues with steric hindrance around the metabolic site. For example, introducing one or two methyl groups ortho to the 4-amino substituent of 4-amino-N-(2,6-dimethylphenyl)benzamide was explored to preclude or reduce the rate of N-acetylation. Current time information in Bangalore, IN. While the mono-methylated analogue was still rapidly metabolized, the di-methylated version, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, showed high and sustained plasma concentrations of the parent drug with no detectable N-acetyl metabolite. Current time information in Bangalore, IN.

Another design strategy involves creating hybrid molecules that combine the pharmacophoric features of this compound with other anticonvulsant scaffolds. The development of N4-(2,6-dimethylphenyl) semicarbazones as pharmacophore hybrids between aryl semicarbazones and ameltolide is an example of this approach. epa.govnih.gov These hybrid compounds have demonstrated broad-spectrum anticonvulsant activity in various seizure models. epa.govnih.gov

Enzyme Inhibition Mechanisms

Tyrosinase Inhibition: Kinetics and Binding Modes

While the primary focus of research on this compound has been its anticonvulsant activity, the broader class of N-aryl benzamides has also been investigated for other biological activities, including enzyme inhibition. However, based on the current literature search, there is no specific information available on the tyrosinase inhibitory activity of the parent compound this compound itself.

Research has been conducted on more complex derivatives. For instance, a bi-heterocyclic benzamide derivative, 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(2,6-dimethylphenyl)benzamide, has been synthesized and evaluated as a tyrosinase inhibitor. This compound exhibited potent non-competitive inhibition of mushroom tyrosinase with an inhibition constant (Ki) of 0.016 μM. Non-competitive inhibition suggests that the inhibitor binds to a site on the enzyme other than the active site, forming an enzyme-inhibitor-substrate complex. epa.gov Computational docking studies supported a good binding affinity of this molecule to mushroom tyrosinase. epa.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

The this compound core has been utilized in the design of potential inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth. nih.gov A series of novel benzoxazole (B165842) derivatives incorporating the this compound moiety were synthesized and evaluated for their ability to inhibit VEGFR-2. mdpi.com

Among the synthesized compounds, several demonstrated significant activity. For instance, derivatives were assessed for their cytotoxic effects on human cancer cell lines (MCF-7 and HepG2) and their direct inhibitory effect on the VEGFR-2 enzyme was quantified via ELISA. mdpi.com The most potent compounds, such as 4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(2,6-dimethylphenyl)benzamide (14h) and related analogues, showed promising results. mdpi.com Compounds 14o and 14l were particularly effective, reducing VEGFR-2 protein concentration to 586.3 pg/ml and 636.2 pg/ml, respectively. mdpi.com

In silico docking studies of a related potent derivative revealed key interactions within the VEGFR-2 ATP-binding site. These included hydrogen bonds with the hinge region residue Cys917 and with residues in the DFG motif (Asp1044) and the α-C helix (Glu883), which are critical for kinase activity. mdpi.com

Table 1: VEGFR-2 Inhibition by this compound Derivatives

| Compound | VEGFR-2 Protein Concentration (pg/ml) | Reference |

|---|---|---|

| Compound 14o | 586.3 | mdpi.com |

| Compound 14l | 636.2 | mdpi.com |

| Compound 14b | 705.7 | mdpi.com |

Other Enzyme Targets and Modulatory Effects

Derivatives of this compound have been investigated for their effects on other enzyme systems, notably in the context of neurological disorders. A study focused on anticonvulsant agents designed hybrid molecules combining the pharmacophoric features of aryl semicarbazones and ameltolide, which contains the N-(2,6-dimethylphenyl)amide structure. epa.gov

The lead compound from this series, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone (compound 9), was identified as a wide-spectrum anticonvulsant. Its mechanism of action was linked to the modulation of the GABAergic system. Specifically, this compound was found to inhibit the enzyme 4-Aminobutyrate Transaminase (GABA-T) both in vitro and ex vivo, leading to a significant (118%) increase in GABA levels in the brain. epa.gov

Furthermore, other derivatives have shown inhibitory activity against different classes of enzymes. For example, the related compound 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide has been shown to be an inhibitor of carbonic anhydrases and serine/threonine-protein kinases. nih.gov

Table 2: Anticonvulsant and Enzyme Modulatory Effects of a Derivative

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | Wide-spectrum anticonvulsant | Inhibition of GABA transaminase, increasing GABA levels by 118% | epa.gov |

Receptor Binding and Ligand Development

Sphingosine-1-Phosphate-5 Receptor (S1P5) Ligand Development

The this compound framework has been explored for developing ligands for G protein-coupled receptors, such as the Sphingosine-1-Phosphate-5 (S1P5) receptor. The S1P5 receptor is primarily expressed on oligodendrocytes in the central nervous system and is a potential target for treating demyelinating diseases like multiple sclerosis. nih.gov

In a study aimed at creating selective S1P5 agonists for positron emission tomography (PET) imaging, a series of fluorinated 6-arylaminobenzamides were synthesized. nih.gov One such compound, 6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]-2-(3′′-methyl-n-butoxy)benzamide (7e), incorporated the N-(2,6-dimethylphenyl)amino group. The research led to the discovery of a selective and high-affinity S1P5 agonist, demonstrating the utility of this chemical scaffold in developing receptor-specific ligands. nih.gov

Investigation of Specific Molecular Targets and Interactions

Understanding the three-dimensional structure of this compound is crucial for rational drug design. X-ray diffraction studies have provided detailed insights into its solid-state conformation. nih.gov The structure reveals that the central amide (-NHCO-) bridge is not planar with the aromatic rings. The benzoyl and the 2,6-dimethylphenyl rings are nearly orthogonal to each other, with dihedral angles of 86.3° and 86.0° in the two independent molecules within the asymmetric unit. nih.gov This twisted conformation is a key structural feature. The molecules are linked by N—H⋯O hydrogen bonds, forming infinite chains in the crystal lattice. nih.gov

In silico molecular docking studies of derivatives have further elucidated interactions with biological targets. As mentioned, docking of a benzoxazole derivative into the VEGFR-2 active site showed specific hydrogen bonding and hydrophobic interactions that are essential for its inhibitory activity. mdpi.com Similarly, the design of anticonvulsant semicarbazone derivatives was guided by a three-dimensional four-point pharmacophore model, which the N-(2,6-dimethylphenyl)-substituted compounds were found to match. epa.gov

Antimicrobial and Antiseptic Properties

Broad-Spectrum Activity and Correlation with Molecular Substitution

The benzamide class of compounds is known to possess a wide range of biological activities, including antimicrobial properties. nanobioletters.com While specific data on the parent this compound is limited, studies on its derivatives suggest potential for antimicrobial applications.

A predictive model based on Quantitative Structure-Use Relationship (QSUR) estimated a probability of 0.179 for antimicrobial use for the related compound 2-amino-N-(2,6-dimethylphenyl)benzamide . epa.gov Research on more complex structures has shown that incorporating the N-arylbenzamide moiety into heterocyclic systems can yield potent antimicrobial agents. For example, some benzimidazole-hydrazone derivatives have demonstrated notable antifungal activity against Candida species. nih.gov

The antimicrobial activity is often correlated with specific molecular substitutions. Studies on various benzamide and benzanilide (B160483) derivatives indicate that the type and position of substituents on the aromatic rings play a critical role in determining the spectrum and potency of their antibacterial and antifungal effects. nih.govnanobioletters.com For instance, the 2,5-dimethylphenyl scaffold, which is structurally related, is a common feature in antimicrobial compounds, and its incorporation into aminothiazole derivatives has yielded candidates that are active against multidrug-resistant Gram-positive pathogens. nih.gov This suggests that strategic modification of the this compound structure is a viable approach for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Potential

A comprehensive review of scientific databases and literature reveals a lack of specific studies investigating the anti-inflammatory and analgesic potential of this compound. Research into the therapeutic effects of related compounds suggests that the benzamide scaffold can be a pharmacophore for anti-inflammatory and analgesic properties; however, direct evidence for this compound is not presently available.

Future research would be necessary to determine if this compound exhibits any activity in these areas. Such investigations would typically involve in vitro assays to assess the inhibition of key inflammatory mediators (e.g., cyclooxygenase enzymes) and in vivo models of inflammation and pain.

Anticancer Research

Similarly, there is a scarcity of research focused specifically on the anticancer properties of this compound. While various substituted benzamide derivatives have been explored for their potential as cytotoxic agents against different cancer cell lines, the specific compound this compound has not been a primary focus of these investigations.

The exploration of its anticancer potential would require initial screening against a panel of cancer cell lines to determine any cytotoxic or cytostatic effects. Subsequent studies would then aim to elucidate the mechanism of action, which could involve apoptosis induction, cell cycle arrest, or inhibition of cancer-related signaling pathways. Without such dedicated research, the anticancer profile of this compound remains uncharacterized.

Data Tables

Due to the absence of specific research findings for this compound in the areas of anti-inflammatory, analgesic, and anticancer activities, no data tables can be generated for these sections.

Applications in Scientific Research and Advanced Materials

Role in Medicinal Chemistry Research

The N-(2,6-dimethylphenyl)benzamide core structure is a key component in the design and synthesis of various biologically active compounds. Researchers have modified this basic structure to develop derivatives with potential therapeutic applications, most notably as anticonvulsant agents.

One area of significant research has been in the development of anticonvulsants. A series of N-(2,6-dimethylphenyl) semicarbazones were designed as hybrids of existing anticonvulsant pharmacophores. nih.gov Within this series, compounds were identified that exhibited protective effects in the maximal electroshock (MES) test, a standard screening model for anticonvulsant activity. nih.gov For example, a derivative, N-(2,6-dimethylphenyl)-4-nitrobenzamide, was found to be effective in the MES test in mice. Further studies on related structures have sought to optimize this activity. For instance, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone emerged as a promising candidate with a broad spectrum of anticonvulsant activity across multiple seizure models, and notably, it was found to increase levels of the inhibitory neurotransmitter GABA by inhibiting the GABA transaminase enzyme. nih.gov

The benzamide (B126) structure is also integral to compounds with other potential therapeutic effects. For example, derivatives incorporating a benzoxazole (B165842) moiety have been synthesized and evaluated as potential inhibitors of VEGFR-2, a key target in cancer therapy. tandfonline.com Similarly, other research has explored N-phenylbenzamide derivatives linked to benzimidazole (B57391) for their antimicrobial properties. scispace.com The amide moiety is a constituent of many biologically important compounds, and research continues to explore how substitutions on the phenyl rings affect the biological and pharmacological profiles of these molecules. researchgate.net

| Derivative | Investigated Biological Activity | Key Finding |

|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Anticonvulsant | Demonstrated efficacy in the maximal electroshock (MES) test. |

| N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | Anticonvulsant nih.gov | Showed broad-spectrum activity and was found to increase GABA levels. nih.gov |

| 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(2,6-dimethylphenyl)benzamide | Anticancer (VEGFR-2 Inhibition) tandfonline.com | Synthesized as a potential inhibitor of the VEGFR-2 tyrosine kinase. tandfonline.com |

| Fluoro-trifluoromethyl-substituted N-(2-diethylaminoethyl)-N-(2,6-dimethylphenyl)-benzamides | Antimicrobial farmaciajournal.com | Developed as agents with a broad spectrum of antimicrobial action. farmaciajournal.com |

Exploration in Materials Science

In materials science, the structure of this compound and related benzanilides is studied to understand the fundamental principles of molecular packing and intermolecular interactions in the solid state. The planarity of the amide group and the rotational freedom of the phenyl rings influence the crystal structure, which in turn dictates the material's physical properties.

X-ray crystallography studies have been instrumental in elucidating the three-dimensional structure of this compound. nih.gov These studies reveal that the two aromatic rings (the benzoyl and the 2,6-dimethylphenyl aniline (B41778) ring) are nearly orthogonal to each other. nih.govnih.gov This twisted conformation is a key structural feature. The central amide group (–NHCO–) is a critical determinant of the crystal packing, as the N–H and C=O groups can participate in hydrogen bonding. In the crystal structure of this compound, intermolecular N–H···O hydrogen bonds link molecules together, forming infinite chains. nih.gov

The study of how different substituents on the phenyl rings affect these packing arrangements is an active area of research. researchgate.netnih.govnih.goviucr.org For example, comparing the crystal structure of this compound with its derivatives, such as 4-methyl-N-(2,6-dimethylphenyl)benzamide, reveals how even small changes can alter the dihedral angle between the rings and the planarity of the amide core with respect to the benzoyl ring. nih.gov This fundamental knowledge is crucial for the rational design of organic materials with desired properties, such as specific melting points, solubility, and mechanical characteristics.

Furthermore, the amide linkage is the defining feature of polyamides, a major class of high-performance polymers (e.g., Nylon). While this compound is a small molecule, it represents a monomeric unit of a polybenzamide. Research into novel copolybenzamides that can form hydrogen bonds has been explored to enhance the miscibility of polymer blends, for instance, with Nylon 6. mdpi.com Understanding the intermolecular forces in model compounds like this compound provides insights applicable to the design of advanced polymers and polymer composites. mdpi.comtandfonline.com

| Compound | Key Structural Feature | Significance in Materials Science |

|---|---|---|

| This compound | Nearly orthogonal orientation of the two phenyl rings (Dihedral angles ~86°). nih.gov | The twisted structure influences crystal packing and limits co-planarity. nih.gov |

| This compound | Formation of infinite chains via intermolecular N–H···O hydrogen bonds. nih.gov | Demonstrates the primary non-covalent interaction that governs the solid-state assembly. nih.gov |

| 4-methyl-N-(2,6-dimethylphenyl)benzamide | Dihedral angle of ~79° between the aromatic rings; central amide core is nearly coplanar with the benzoyl ring. nih.gov | Illustrates the effect of substituents on molecular conformation and potential material properties. nih.gov |

Utilization as Biochemical Probes in Cellular and Molecular Studies

Beyond direct therapeutic applications, compounds derived from the this compound scaffold can serve as valuable biochemical probes to investigate biological pathways. A molecule that selectively interacts with a specific biological target, such as an enzyme or a receptor, can be used to elucidate the function of that target in cellular and molecular processes.

The anticonvulsant activity of N-(2,6-dimethylphenyl)-substituted semicarbazones provides a clear example. nih.gov The derivative N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone was found to inhibit the enzyme GABA transaminase, leading to an increase in the concentration of the neurotransmitter GABA. nih.gov This finding suggests that this compound could be used as a research tool, or a probe, to study the role of GABA transaminase and GABAergic neurotransmission in the central nervous system. By selectively inhibiting this enzyme, researchers can investigate the downstream effects on neuronal excitability and its implications in conditions like epilepsy. nih.gov

Similarly, the development of this compound derivatives as potential VEGFR-2 inhibitors allows for their use in cancer biology research. tandfonline.com Such molecules can be used to probe the signaling pathways mediated by VEGFR-2, helping to unravel the complex mechanisms of angiogenesis (the formation of new blood vessels) that are critical for tumor growth and metastasis. By observing the cellular response to the inhibition of this specific kinase, scientists can gain a deeper understanding of its role in cancer progression.

The utility of a compound as a biochemical probe is contingent on its specificity and mechanism of action. The this compound framework offers a tunable platform where modifications can be made to optimize binding to a target of interest, thereby creating selective probes for dissecting complex biological systems.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

The conventional synthesis of N-(2,6-Dimethylphenyl)benzamide typically involves the reaction of benzoyl chloride with 2,6-dimethylaniline. While functional, this approach presents opportunities for improvement in terms of efficiency, environmental impact, and cost-effectiveness.

Future research should prioritize the development of "green" synthetic alternatives. This includes exploring microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and often increase product yields. Furthermore, the investigation of novel catalytic systems could lead to more atom-economical processes. For instance, developing catalytic C-H activation or cross-coupling methods would minimize waste and avoid the use of stoichiometric activating agents. The design of one-pot synthesis protocols, where multiple reaction steps are performed in a single reactor without isolating intermediates, would also represent a significant leap in efficiency, streamlining the production of this and related compounds. Other modern synthetic strategies, such as those involving cascade reactions, could also be explored to enhance synthetic efficiency. acs.org

Advanced Characterization Techniques for Structural and Electronic Properties

Initial characterization of this compound has been performed using standard techniques like X-ray crystallography, which revealed that the benzoyl and aniline (B41778) rings are nearly perpendicular to each other. nih.govresearchgate.net However, to gain a more comprehensive understanding of its properties, advanced analytical methods are required.

Solid-state NMR (ssNMR) spectroscopy could provide invaluable data on the local molecular environment and intermolecular interactions within the crystal lattice, complementing the long-range order information from diffraction studies. To understand the compound's behavior in the gas phase, techniques like ion mobility-mass spectrometry (IM-MS) could be employed to investigate its conformational landscape. Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to calculate and predict spectroscopic data (¹H and ¹³C NMR), which can then be correlated with experimental findings to provide a more robust characterization.

Deeper Mechanistic Investigations of Biological Activities

Benzamide (B126) derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nanobioletters.comcyberleninka.ru While this compound falls into this promising class of compounds, the specific molecular mechanisms underlying its potential biological effects are largely uncharacterized.

Future work must focus on elucidating these mechanisms. A starting point would be broad-spectrum screening to identify its most potent biological activities. Once a primary activity is identified, detailed mechanistic studies should follow. For example, if the compound shows significant antifungal activity, research should aim to identify the specific fungal enzymes or cellular pathways it inhibits. Techniques such as proteomics and transcriptomics could reveal global changes in cellular protein and gene expression in response to the compound, offering clues to its mode of action. Direct biochemical assays, including enzyme inhibition and receptor-binding studies, will be crucial for pinpointing its precise molecular targets.

Synergistic Integration of Experimental and Computational Approaches for Rational Design

The synergy between computational modeling and experimental synthesis provides a powerful platform for the rational design of new molecules with enhanced properties. For this compound, this integrated approach could accelerate the development of derivatives with superior therapeutic or material characteristics.

Computational tools like molecular docking can be used to simulate how derivatives of the parent compound might interact with known biological targets, such as enzymes or receptors. This allows for the in-silico screening of virtual libraries of related compounds, prioritizing the most promising candidates for actual synthesis and testing. This process saves significant time and resources compared to traditional trial-and-error synthesis. This computational-experimental feedback loop—where predictions guide synthesis and experimental results refine computational models—is a cornerstone of modern drug discovery and materials science.

Exploration of New Therapeutic Areas and Material Science Applications

The potential applications for this compound and its derivatives are not limited to their currently presumed biological activities. A systematic exploration could uncover entirely new uses in both medicine and material science.

In the therapeutic realm, high-throughput screening against a diverse array of disease models could reveal unexpected activities. For instance, its efficacy could be tested against various cancer cell lines, bacterial and viral pathogens, or in models of inflammatory diseases. nih.govnih.govfrontiersin.org

Beyond medicine, the rigid, non-planar structure of this compound, resulting from the orthogonal arrangement of its aromatic rings, makes it an interesting candidate for materials science. nih.gov This structural motif could be exploited in the design of novel polymers with unique thermal or mechanical properties. Its aromatic and amide components also suggest potential for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as components in liquid crystal displays. The self-assembly properties of such molecules could also be investigated for creating structured nanomaterials.

Q & A

Q. What mechanistic insights explain the reactivity of this compound in catalytic systems?

- Answer :

- Steric effects : The 2,6-dimethyl groups hinder transition-state alignment in Rh(III)-catalyzed alkenylation, favoring mono- over dialkenylation .

- Electronic effects : Electron-donating methyl groups deactivate the aryl ring, requiring strong oxidants (e.g., AgOAc) for C–H activation.

- Catalyst tuning : Bulky ligands (e.g., SIPr in Pd systems) improve selectivity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.